molecular formula C10H7ClFNO B3157737 4-Chloro-6-fluoro-7-methoxyquinoline CAS No. 851985-92-7

4-Chloro-6-fluoro-7-methoxyquinoline

Cat. No.: B3157737
CAS No.: 851985-92-7
M. Wt: 211.62 g/mol
InChI Key: GNZAVVFCQPSILT-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-7-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7ClFNO and a molecular weight of 211.62 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

The synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine atoms on a quinoline ring. For instance, starting with 4,7-dichloroquinoline, a nucleophilic fluoro-dechlorination reaction can yield 4-chloro-7-fluoroquinoline . Further methoxylation at the 6-position can be achieved using methoxy reagents under appropriate conditions.

Industrial production methods often involve large-scale cyclization and cycloaddition reactions, as well as direct fluorinations. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

4-Chloro-6-fluoro-7-methoxyquinoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, and strong nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Chloro-6-fluoro-7-methoxyquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-Chloro-6-fluoro-7-methoxyquinoline can be compared with other fluorinated quinolines, such as:

  • 7-Fluoro-4-chloroquinoline
  • 6,8-Difluoro-7-chloroquinoline
  • 5,6,8-Trifluoroquinoline

These compounds share similar structural features but differ in their substitution patterns, leading to unique properties and applications. For example, the presence of multiple fluorine atoms can enhance biological activity and stability .

Properties

IUPAC Name

4-chloro-6-fluoro-7-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-5-9-6(4-8(10)12)7(11)2-3-13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZAVVFCQPSILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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